[1-(Azetidin-3-yl)piperidin-4-yl]methanol [1-(Azetidin-3-yl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1525525-06-7
VCID: VC3199509
InChI: InChI=1S/C9H18N2O/c12-7-8-1-3-11(4-2-8)9-5-10-6-9/h8-10,12H,1-7H2
SMILES: C1CN(CCC1CO)C2CNC2
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

[1-(Azetidin-3-yl)piperidin-4-yl]methanol

CAS No.: 1525525-06-7

Cat. No.: VC3199509

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

[1-(Azetidin-3-yl)piperidin-4-yl]methanol - 1525525-06-7

Specification

CAS No. 1525525-06-7
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name [1-(azetidin-3-yl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C9H18N2O/c12-7-8-1-3-11(4-2-8)9-5-10-6-9/h8-10,12H,1-7H2
Standard InChI Key MNRMXNAKJDSEJW-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2CNC2
Canonical SMILES C1CN(CCC1CO)C2CNC2

Introduction

[1-(Azetidin-3-yl)piperidin-4-yl]methanol is a complex organic compound that combines azetidine and piperidine rings, linked by a methanol group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility. The following sections will delve into its chemical properties, synthesis methods, and potential applications.

Biological Activities

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of both azetidine and piperidine rings provides a versatile scaffold for modifying and optimizing biological interactions.

Medicinal Chemistry

In medicinal chemistry, [1-(azetidin-3-yl)piperidin-4-yl]methanol serves as a building block for synthesizing more complex molecules with targeted therapeutic effects. Its structural features allow for various functionalizations, making it a valuable intermediate in drug discovery processes.

Industrial Applications

While specific industrial applications are not well-documented, compounds with similar structures are used in the development of new materials and chemical processes due to their unique chemical properties.

Research Findings

Research on [1-(azetidin-3-yl)piperidin-4-yl]methanol is ongoing, with a focus on exploring its biological activities and optimizing its synthesis. The compound's potential in medicinal chemistry is significant due to its structural versatility and the possibility of modifying its functional groups to target specific biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator